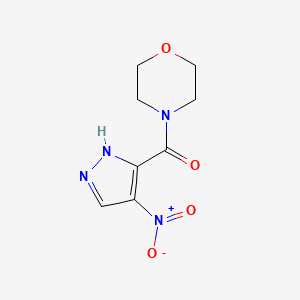

Morpholino(4-nitro-1H-pyrazol-3-yl)methanone

Description

Morpholino(4-nitro-1H-pyrazol-3-yl)methanone is a heterocyclic compound featuring a pyrazole core substituted with a nitro group at the 4-position and a morpholine ring linked via a methanone bridge. This structure combines the electron-withdrawing nitro group with the polar morpholine moiety, making it a candidate for applications in medicinal chemistry and materials science.

Crystallographic studies of related compounds (e.g., (4-chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone) highlight the importance of intermolecular hydrogen bonding and π-π stacking in solid-state packing, which may influence bioavailability or material properties .

Properties

IUPAC Name |

morpholin-4-yl-(4-nitro-1H-pyrazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c13-8(11-1-3-16-4-2-11)7-6(12(14)15)5-9-10-7/h5H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGUBBIJHWFIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49827534 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(4-nitro-1H-pyrazol-3-yl)methanone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Morpholino(4-nitro-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

Condensation: Aldehydes or ketones, often in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).

Major Products

Reduction: 4-amino-1H-pyrazol-3-yl)methanone.

Substitution: Various substituted morpholine derivatives.

Condensation: New heterocyclic compounds with potential biological activity.

Scientific Research Applications

Morpholino(4-nitro-1H-pyrazol-3-yl)methanone is a compound with a morpholine ring and a 4-nitro-1H-pyrazole moiety, making it applicable in diverse fields. The morpholine ring enhances the compound's solubility and biological activity, while the nitro group increases its electrophilic properties.

Applications

This compound is a versatile compound with applications in medicinal chemistry, pharmacology, and synthetic chemistry.

Medicinal Chemistry this compound can be used as a scaffold for drug development. Interaction studies, including molecular docking simulations, suggest that it can effectively bind to specific protein targets involved in inflammatory pathways and oxidative stress responses. These studies help clarify its mechanism of action and guide further modifications for enhanced efficacy.

Synthesis The synthesis of this compound involves variations in substituents on both the morpholine and pyrazole components, leading to a library of related compounds.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(4-nitrophenyl)-5-(phenyl)-pyrazole | Contains phenyl substituents | Enhanced stability and solubility |

| 4-amino-1H-pyrazole | Lacks morpholine ring | Stronger biological activity against certain pathogens |

| 5-(2-chlorophenyl)-pyrazole | Contains halogen substituent | Increased lipophilicity and potential for membrane penetration |

Mechanism of Action

The mechanism of action of Morpholino(4-nitro-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on formula C₉H₁₂N₄O₄.

Key Observations:

Substituent Effects: Nitro Group: The 4-nitro substituent in the target compound distinguishes it from analogues like (4-amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone . Morpholine Modifications: Methylation at the 2,6-positions of the morpholine ring (as in ) enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Biological Relevance: Compounds like 3-morpholino-1-phenyl-1H-pyrazol-5(4H)-one (CAS 603945-40-0) are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs . The nitro group in the target compound could instead facilitate covalent binding to cysteine residues in enzymes. Morpholino(pyridin-3-yl)methanone (256) demonstrates the adaptability of the morpholino-methanone scaffold in targeting diverse heterocyclic systems, though pyrazole derivatives generally exhibit higher metabolic stability .

Synthetic Accessibility: The target compound may be synthesized via methods similar to those for 6-morpholino-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide (64% yield using morpholine and chlorinated precursors) . Crystallization challenges are noted for nitro-containing pyrazoles due to strong dipole interactions, as seen in .

Biological Activity

Morpholino(4-nitro-1H-pyrazol-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound consists of a morpholine ring, a pyrazole moiety, and a nitro group. These structural features contribute to its solubility, electrophilic properties, and overall biological activity. The morpholine ring enhances the compound's ability to cross cell membranes, while the nitro group can be reduced to form reactive intermediates that interact with cellular components.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.

- Receptor Modulation : It may modulate the activity of various receptors involved in inflammatory responses and oxidative stress.

- Antioxidant Activity : The pyrazole ring enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Biological Activities

This compound exhibits several biological activities:

- Anti-inflammatory Properties : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Anticancer Potential : Research has shown that it may possess anticancer properties by inducing apoptosis in cancer cells. For instance, similar pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain pathogens.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-nitro-1H-pyrazol-3-methanone | Lacks morpholine ring | Reduced bioavailability and reactivity |

| Morpholino(1H-pyrazol-3-yl)methanone | Lacks nitro group | Decreased potential for forming reactive intermediates |

| 5-(2-chlorophenyl)-pyrazole | Contains halogen substituent | Increased lipophilicity and membrane penetration |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- In Vivo Studies : Animal models have shown promising results in reducing tumor size when treated with this compound alongside traditional chemotherapeutics like doxorubicin, suggesting a synergistic effect .

- Molecular Docking Simulations : Computational studies indicate strong binding affinities with protein targets involved in inflammatory pathways, supporting the hypothesis of its therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.